molecular formula C21H17FN2O5 B15000292 1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B15000292
M. Wt: 396.4 g/mol
InChI Key: BVLIBTUEAFHHRK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a hydroxy-methoxyphenyl group, and a pyrrolo[3,2-b]pyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the appropriate substituted aniline and undergo a series of reactions including nitration, reduction, and cyclization to form the pyrrolo[3,2-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Formation of an alcohol from the ketone group.

    Substitution: Introduction of halogen atoms into the fluorophenyl ring.

Scientific Research Applications

1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and the pyrrolo[3,2-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17FN2O5

Molecular Weight

396.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H17FN2O5/c1-29-17-7-2-11(8-16(17)25)14-9-18(26)23-19-15(21(27)28)10-24(20(14)19)13-5-3-12(22)4-6-13/h2-8,10,14,25H,9H2,1H3,(H,23,26)(H,27,28)

InChI Key

BVLIBTUEAFHHRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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